molecular formula C29H28N4O2 B292396 Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No. B292396
M. Wt: 464.6 g/mol
InChI Key: JHDKNWHSOWZWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of Alzheimer's disease.

Mechanism of Action

Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate acts as a selective antagonist of RAGE, which is a cell surface receptor that is involved in a variety of pathological processes, including inflammation, oxidative stress, and cell death. RAGE has been implicated in the pathogenesis of Alzheimer's disease, where it is thought to contribute to the accumulation of amyloid-beta in the brain.
Biochemical and Physiological Effects:
Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to reduce inflammation and oxidative stress in the brain, which are two key pathological processes that are thought to contribute to the development of Alzheimer's disease. Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to reduce the accumulation of amyloid-beta in the brain, which is a hallmark feature of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is that it has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to have a favorable safety profile and to improve cognitive function. One limitation of Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is that it has not yet been tested in clinical trials in humans, so its efficacy and safety in humans are not yet known.

Future Directions

There are several potential future directions for the development of Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is to test the efficacy and safety of Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in clinical trials in humans, with the goal of developing a new treatment for Alzheimer's disease. Another direction is to investigate the potential of Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, there is potential for the use of Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate as a research tool to investigate the role of RAGE in other pathological processes, such as cancer and diabetes.

Synthesis Methods

Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be synthesized using a multistep process that involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form ethyl 4-methyl-1,2-dihydropyrazine-3-carboxylate. The final step involves the reaction of this intermediate with 2,4,6-trichloro-1,3,5-triazine to form Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.

Scientific Research Applications

Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to reduce inflammation, oxidative stress, and amyloid-beta deposition in the brain. Ethyl 1,5,7-tris(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C29H28N4O2

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl 1,5,7-tris(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C29H28N4O2/c1-5-35-28(34)27-31-33(24-16-10-21(4)11-17-24)29-30-25(22-12-6-19(2)7-13-22)18-26(32(27)29)23-14-8-20(3)9-15-23/h6-18,26H,5H2,1-4H3

InChI Key

JHDKNWHSOWZWJM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.